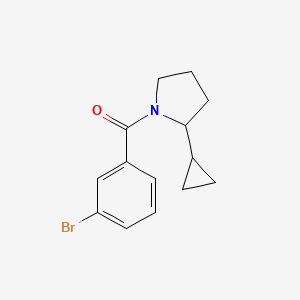![molecular formula C17H14N2O3 B6639397 N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6639397.png)
N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is a chemical compound that is widely used in scientific research due to its unique properties. It is a potent inhibitor of several enzymes and has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide involves the inhibition of PARP and tankyrase enzymes. PARP is involved in DNA repair, and its inhibition can lead to DNA damage and cell death. Tankyrase is involved in the regulation of telomere length and Wnt signaling, and its inhibition can lead to the activation of the Wnt pathway and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, and it has also been shown to activate the Wnt signaling pathway. In addition, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. It is a potent inhibitor of PARP and tankyrase enzymes, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. It is a complex compound to synthesize, and it may not be readily available in large quantities. In addition, its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide. One direction is the further study of its potential therapeutic applications, particularly in the treatment of cancer and diabetes. Another direction is the study of its effects on other enzymes and pathways, which may lead to the identification of new therapeutic targets. In addition, the synthesis process for N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide can be optimized to improve its availability and reduce its cost.
Méthodes De Synthèse
N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 3-(hydroxymethyl)phenylboronic acid with 2-bromo-1-(4-methoxyphenyl)ethanone to form the intermediate compound. This intermediate is then reacted with 2-chloroisoquinoline-3-carboxylic acid to obtain the final product. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have been shown to be effective in the treatment of cancer, and N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been studied as a potential PARP inhibitor. Tankyrase inhibitors have also been studied for their potential therapeutic applications, including the treatment of cancer and diabetes.
Propriétés
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-10-11-4-3-6-13(8-11)18-17(22)15-9-12-5-1-2-7-14(12)16(21)19-15/h1-9,20H,10H2,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSPRPHYBXEIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NC3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)


![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)

![7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid](/img/structure/B6639355.png)
![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6639367.png)
![1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone](/img/structure/B6639372.png)
![2-[1-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B6639391.png)
![2-[Cyclohexyl-[(1-phenyltetrazol-5-yl)methyl]amino]ethanol](/img/structure/B6639394.png)

![1-[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidin-4-ol](/img/structure/B6639409.png)